5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a thiophene carboxamide moiety attached to a benzothiazole ring
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has been found to have potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of arabinogalactan . The disruption in the cell wall synthesis leads to the death of the bacterium, thus exhibiting its anti-tubercular activity .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacterium .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium . This makes this compound a potential candidate for the development of new anti-tubercular drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiophene Carboxamide Formation: The brominated benzothiazole is reacted with a thiophene carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring and benzothiazole core can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-furamide: Similar structure with a furamide moiety instead of a thiophene carboxamide.
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide: Contains an acetamide group instead of a thiophene carboxamide.
Uniqueness
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound belongs to the class of benzothiazole derivatives and features a thiophene ring along with a carboxamide functional group, which are known to enhance its reactivity and biological properties.
Chemical Structure
The molecular formula of this compound is C13H9BrN2OS2, and it has a molecular weight of approximately 320.25 g/mol. The presence of bromine and methyl substituents on the benzothiazole moiety contributes to its unique biological profile.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound exhibits high inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-whitening products and treatments for hyperpigmentation.
- Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated antimicrobial properties, likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anticancer Properties : The compound may induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is critical in the apoptotic pathway. This has been observed in various studies focusing on similar benzothiazole derivatives .
Comparative Biological Activity
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Chlorine instead of bromine | Antimicrobial |
5-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Fluorine substituent | Anticancer |
N-(6-amino-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Amino group instead of bromo | Antimicrobial |
This table illustrates that while many benzothiazole derivatives exhibit biological activity, the specific combination of bromination and methylation in this compound may enhance its efficacy against certain targets.
Tyrosinase Inhibition Studies
Recent studies indicate that this compound shows significant tyrosinase inhibitory activity. For instance, synthesized compounds from related classes were evaluated for their ability to inhibit tyrosinase, with results showing IC50 values indicating strong inhibition compared to controls.
Anticancer Activity Assessment
In vitro studies have demonstrated that compounds similar to this compound can effectively induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism involves the activation of procaspase pathways leading to programmed cell death . The selectivity and potency were notably higher than other tested compounds.
Antimicrobial Evaluation
Research on benzothiazole derivatives suggests that these compounds can effectively combat various bacterial strains. The mechanism often involves interaction with bacterial membranes or inhibition of critical cellular processes .
Properties
IUPAC Name |
5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXRPLSJBGWFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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